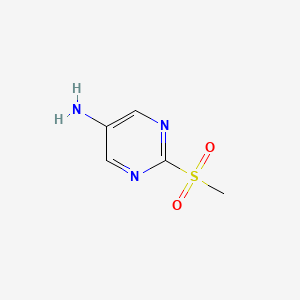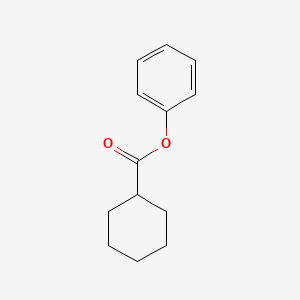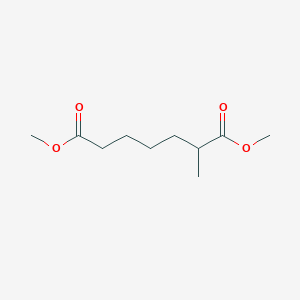
3-Chloro-n-(3-chloro-2-methylphenyl)propanamide
Overview
Description
3-Chloro-n-(3-chloro-2-methylphenyl)propanamide is a chemical compound with the molecular formula C10H11Cl2NO. It has a molecular weight of 232.11 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11Cl2NO/c1-7-8(12)3-2-4-9(7)13-10(14)5-6-11/h2-4H,5-6H2,1H3,(H,13,14) . This indicates that the molecule consists of a propanamide group attached to a 3-chloro-2-methylphenyl group .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 232.11 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the literature I retrieved .Scientific Research Applications
Chemical Synthesis and Drug Development
3-Chloro-n-(3-chloro-2-methylphenyl)propanamide is explored in the realm of chemical synthesis and drug development. For instance, its derivatives, such as N-aryl-3-(indol-3-yl)propanamides, have been synthesized and evaluated for their immunosuppressive activities, with compounds like 3-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-nitrophenyl)propanamide showing significant inhibitory activity on murine splenocytes proliferation and delayed-type hypersensitivity assays in vivo (Giraud et al., 2010). This suggests its potential application in developing immunosuppressive drugs.
Pharmacokinetics and Metabolism Studies
In pharmacokinetics and metabolism studies, compounds structurally related to this compound, such as S-1 (3-(4-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-propanamide), a selective androgen receptor modulator, have been examined. The pharmacokinetics and metabolism of S-1 in rats have been explored, showing a low clearance rate, a moderate volume of distribution, and extensive metabolism, indicating the compound's favorable pharmacokinetic profile for therapeutic applications (Wu et al., 2006).
Analytical Chemistry and Toxicology
In analytical chemistry and forensic toxicology, the structural analog 3-methylfentanyl, a potent opioid analgesic, has been analyzed to differentiate its cis and trans stereoisomers due to their differing potencies. A method was developed using liquid chromatography-high-resolution mass spectrometry for the analysis of cis and trans 3-methylfentanyl in blood specimens, demonstrating the compound's analytical challenge and the necessity for sensitive detection methods in forensic cases (Fogarty et al., 2018).
Environmental Chemistry
In environmental chemistry, research into related compounds, such as propargyl bromide, a soil fumigant with properties similar to this compound, has been conducted. Studies have focused on its volatility, adsorption, degradation, and environmental fate, providing insights into the environmental impact and safety of using such chemicals in agriculture (Yates & Gan, 1998).
Mechanism of Action
Safety and Hazards
The safety data sheet (SDS) for 3-Chloro-n-(3-chloro-2-methylphenyl)propanamide indicates that it may be harmful if swallowed and may cause skin irritation, serious eye damage, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
3-chloro-N-(3-chloro-2-methylphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO/c1-7-8(12)3-2-4-9(7)13-10(14)5-6-11/h2-4H,5-6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRHSZJKNGKNEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10284450 | |
| Record name | 3-chloro-n-(3-chloro-2-methylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10284450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39494-09-2 | |
| Record name | NSC37259 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37259 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-chloro-n-(3-chloro-2-methylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10284450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





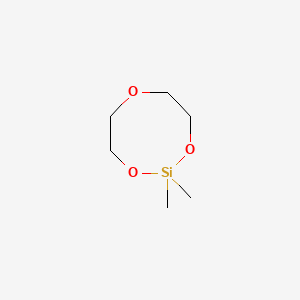
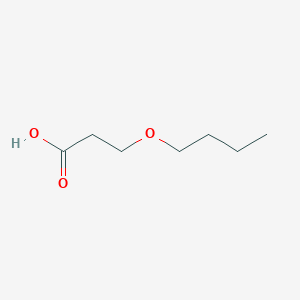

![N-(3-{[5-Bromo-2-({3-[(pyrrolidin-1-ylcarbonyl)amino]phenyl}amino)pyrimidin-4-YL]amino}propyl)-2,2-dimethylmalonamide](/img/structure/B1607279.png)
![Ethyl 6-methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-E]indole-8-carboxylate](/img/structure/B1607280.png)
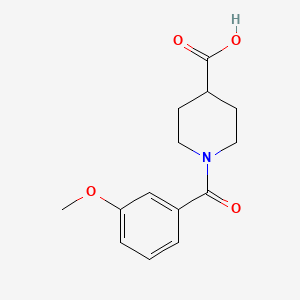

![2-[5-(3-bromophenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B1607284.png)
